molecular formula C12H7NNaO4 B041640 Resazurin sodium salt CAS No. 62758-13-8

Resazurin sodium salt

Cat. No.: B041640
CAS No.: 62758-13-8
M. Wt: 252.18 g/mol
InChI Key: UYXSVQYIDVRWQT-UHFFFAOYSA-N
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Description

Resazurin sodium salt (C₁₂H₆NO₄Na; molecular weight: 251.17 g/mol) is a dark green to black, water-soluble phenoxazine dye widely used as a redox indicator in biomedical and microbiological assays . It functions as a metabolic activity marker: in the presence of viable cells, resazurin is reduced to resorufin (pink, fluorescent) and dihydroresorufin (colorless), enabling quantitative measurement of cellular proliferation, cytotoxicity, and antimicrobial susceptibility . Its absorption maxima occur at 570 nm (oxidized, blue) and 600 nm (reduced), with fluorescence emission at 590 nm upon excitation at 530 nm . Resazurin is preferred for its non-toxicity, allowing real-time monitoring without cell lysis, and its adaptability to high-throughput screening platforms . Applications span antimicrobial testing (e.g., Neisseria gonorrhoeae susceptibility ), antiprotozoal drug discovery , and 3D cell culture viability assessments . However, its performance can be influenced by oxygen levels, serum proteins, and metabolic byproducts .

Scientific Research Applications

Microbiological Applications

Cell Viability Assays

  • Resazurin is extensively used in cell viability assays, where it serves as an indicator of metabolic activity. When metabolically active cells reduce resazurin to resorufin, a fluorescent signal is generated, allowing for quantification of viable cells. This application has been validated in various studies, showing a strong correlation with traditional viability assays like MTT and XTT .

Antimicrobial Testing

  • The compound is instrumental in determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents. The reduction of resazurin indicates the presence of viable bacteria, making it a reliable method for assessing the efficacy of antibiotics against pathogens .

Detection of Drug Resistance

  • Resazurin has been employed in rapid detection methods for drug resistance in clinical isolates, particularly Mycobacterium tuberculosis. The resazurin microtiter assay (REMA) provides a cost-effective and efficient means to evaluate the susceptibility of bacterial strains to various drugs .

Cellular Applications

Assessment of Mitochondrial Activity

  • Resazurin is utilized to assess mitochondrial metabolic activity due to its ability to penetrate cell membranes and be reduced within mitochondria. This property makes it suitable for studying cellular respiration and mitochondrial function in various cell types .

Fluorescent Imaging

  • In fluorescence microscopy and flow cytometry, resazurin acts as a fluorogenic oxidation-reduction indicator across different cell types, including bacteria, yeast, and mammalian cells. The transition from non-fluorescent resazurin to fluorescent resorufin allows for real-time monitoring of cellular processes .

Enzymatic Assays

Biochemical Reactions

  • Resazurin can be integrated into assays that measure NADH or NADPH levels through its reduction by dehydrogenases. This application is useful for studying enzyme kinetics and metabolic pathways involving these cofactors .

Detection of L-Glutamate

  • The compound has been successfully used to measure L-glutamate concentrations with high sensitivity in microplate formats, demonstrating its versatility in biochemical assays .

Environmental Applications

Biodegradation Studies

  • Resazurin is employed to assess the aerobic biodegradation of organic matter in environmental samples. The conversion from resazurin to resorufin indicates microbial activity and metabolic processes occurring within effluents or natural water bodies .

Monitoring Aquatic Ecosystems

  • In aquatic environments, the reduction of resazurin provides insights into aerobic respiration rates, serving as an indicator of ecological health and microbial interactions within stream beds .

Case Studies and Research Findings

Study Application Findings
Pesch & Simmert (1929)Bacterial content in milkEstablished initial use for quantifying bacterial presence using resazurin .
Greenbaum et al. (2004)Antimicrobial activityDemonstrated effectiveness against various bacteria using REMA with resazurin .
Salgin-Goksen et al. (2007)Anti-inflammatory propertiesExplored potential therapeutic applications beyond microbial assays .
ResearchGate StudyImaging and labeling applicationsCompiled diverse applications including industrial uses and biological assays .

Comparison with Similar Compounds

Resorufin Sodium Salt

Resorufin sodium salt is the reduced, fluorescent product of resazurin. Key differences include:

  • Mechanism : Resazurin undergoes enzymatic reduction via mitochondrial dehydrogenases, whereas resorufin is a terminal metabolite .
  • Applications : Resorufin is used in fluorometric detection (e.g., reactive oxygen species studies), while resazurin is the starting reagent for dynamic viability tracking .
  • Limitations : Resorufin lacks intrinsic antimicrobial activity, whereas resazurin exhibits bactericidal effects linked to oxidative stress .

Resorufin Pentyl Ether

Resorufin pentyl ether (RPE), an alkylated resazurin derivative, shows distinct pharmacological properties:

  • Oxygen Independence: Unlike resazurin, RPE’s antimicrobial activity against N. gonorrhoeae is unaffected by oxygen concentration, suggesting divergent mechanisms .
  • Hydrophobicity : RPE’s hydrophobic nature may reduce in vivo efficacy due to rapid metabolism or protein binding, limiting therapeutic utility compared to resazurin .

Tetrazolium-Based Assays (MTT, XTT)

Parameter Resazurin Sodium Salt MTT/XTT Assays
Mechanism Reduction to fluorescent resorufin Reduction to formazan crystals (MTT) or water-soluble formazan (XTT)
Toxicity Non-toxic, permits live-cell tracking MTT requires cell lysis; XTT less toxic but needs electron coupling reagents
Sensitivity Intermediate (IC₅₀ ~100 µM for NaVO₃) MTT: High sensitivity (IC₅₀ ~50 µM); XTT: Intermediate
Throughput High (fluorescence/absorbance) Lower (MTT requires solubilization)

Neutral Red (NR) Assay

  • Target : NR accumulates in lysosomes, detecting lysosomal/Golgi integrity, whereas resazurin reflects mitochondrial activity .
  • Sensitivity : NR is more sensitive for detecting NaVO₃ cytotoxicity (IC₅₀ ~50 µM vs. resazurin’s ~100 µM) but requires longer incubation .

Alamar Blue

Alamar Blue is a commercial formulation of this compound. Both share identical mechanisms, but Alamar Blue is optimized for standardized protocols in drug discovery and microbiology .

2,3,5-Triphenyltetrazolium Chloride (TTC)

  • Reduction Product : TTC forms red formazan, whereas resazurin yields resorufin.
  • Applications : TTC is used in biofilm viability assays but lacks fluorescence compatibility, limiting real-time analysis .

Critical Considerations and Limitations

  • Oxidative Stress Interference : Resazurin’s antimicrobial activity may involve ROS generation, complicating results in oxidative stress studies .
  • DMSO Interference : High DMSO concentrations (>2.5%) in resazurin assays may synergistically inhibit microbial growth, reducing accuracy compared to dilution methods .
  • Storage : Resazurin requires protection from light and storage at 4°C to prevent degradation, similar to other light-sensitive dyes .

Biological Activity

Resazurin sodium salt, also known as alamarBlue™, is a phenoxazine dye widely utilized in biological assays due to its ability to indicate metabolic activity in living cells. This compound is particularly valuable in microbiology and cell biology for assessing cell viability, proliferation, and metabolic functions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₁₂H₆NNaO₄
  • Molecular Weight : 251.17 g/mol
  • CAS Number : 62758-13-8
  • Color Change : Transitions from blue/purple (oxidized) to pink/red (reduced) upon reduction by viable cells.

Resazurin is non-fluorescent until it is reduced to resorufin, a highly fluorescent compound. This reduction occurs primarily in the presence of NADH or NADPH, facilitated by enzymes such as diaphorase. The fluorescence intensity correlates directly with the metabolic activity of the cells being studied, making it a reliable indicator for various biological assays .

Applications

  • Cell Viability Assays : Resazurin is extensively used to assess cell viability in different organisms, including bacteria, yeast, and mammalian cells.
  • Antimicrobial Testing : It serves as a tool for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents against various pathogens.
  • Mitochondrial Activity Measurement : The compound is also employed to evaluate mitochondrial functions in vitro due to its sensitivity to redox changes within cells .

Antimicrobial Activity

This compound exhibits significant antibacterial properties against various pathogens:

  • Francisella tularensis : At a concentration of 44 μM, resazurin demonstrated a potent bactericidal effect against this pathogen, which is responsible for tularemia. A reduction in bacterial growth was observed by up to 100-fold after one day of treatment .
  • Neisseria gonorrhoeae : Studies showed that resazurin could inhibit the growth of multiple antibiotic-resistant strains of N. gonorrhoeae at concentrations as low as 2.8 µg/mL, indicating its potential as an alternative therapeutic agent .

Cell Proliferation and Viability

Resazurin-based assays have shown excellent correlation with traditional viability assays like MTT/XTT. Its low toxicity allows for prolonged studies on cell survival and proliferation without adversely affecting cellular functions .

Case Studies

  • Study on Antitubercular Activity : Resazurin microtiter assays (REMA) were employed to evaluate the susceptibility of newly synthesized compounds against multidrug-resistant Mycobacterium tuberculosis. The results indicated that resazurin effectively distinguished between susceptible and resistant strains, underscoring its utility in drug development .
  • Assessment of Cellularity in ECM Scaffolds : Research demonstrated that resazurin reduction could reliably quantify viable cell numbers within three-dimensional extracellular matrix scaffolds, providing insights into cellular behavior in tissue engineering applications .

Table 1: Summary of Antimicrobial Efficacy

PathogenConcentration (μM)Observed Effect
Francisella tularensis44100-fold reduction in growth
Neisseria gonorrhoeae2.8Significant reduction in viability

Table 2: Comparison with Other Viability Assays

Assay TypeSensitivityToxicityApplication Area
Resazurin AssayHighLowBacterial and eukaryotic cells
MTT/XTT AssayModerateModerateEukaryotic cells only
Tritiated ThymidineHighHighCell proliferation

Q & A

Basic Research Questions

Q. What is the standard protocol for using Resazurin sodium salt in cell viability assays?

this compound is reduced by metabolically active cells to fluorescent resorufin, enabling quantification of viability. A typical protocol involves:

  • Preparing a working solution (e.g., 44 μM for bacterial cultures or 80 μM for mammalian cells) .
  • Incubating cells with Resazurin for 1–4 hours at 37°C under physiological conditions .
  • Measuring absorbance at 570 nm (resorufin) and 600 nm (Resazurin) or fluorescence (560 nm ex/612 nm em) .
  • Normalizing data to controls (e.g., cell-free media) to account for background signal .

Q. How do researchers validate Resazurin assay results for different cell types?

Validation requires:

  • Establishing a linear relationship between cell density and signal intensity via calibration curves .
  • Comparing Resazurin results with alternative viability assays (e.g., trypan blue exclusion, ATP assays) for consistency .
  • Confirming absence of cytotoxicity by testing cell recovery post-assay .

Q. What are the critical factors affecting Resazurin reduction kinetics?

Key variables include:

  • Cell metabolic activity : Higher mitochondrial activity accelerates reduction .
  • Incubation time : Prolonged exposure (>4 hours) may induce cytotoxicity or background noise .
  • Serum interference : Serum albumin can bind Resazurin, altering its availability .

Advanced Research Questions

Q. How can conflicting Resazurin assay data between cell lines be resolved?

Discrepancies may arise due to:

  • Cell-specific metabolism : Adjust incubation time (e.g., shorter for highly active cancer cells) .
  • Media components : Phenol red or antioxidants may interfere; use phenol-free media and validate with controls .
  • Dye purity : Commercial Resazurin often contains ~80% active dye; adjust concentrations based on batch-specific certificates .

Q. What methodological adaptations are needed for Resazurin assays in hypoxic conditions?

Hypoxia reduces Resazurin reduction rates due to limited oxygen availability. Solutions include:

  • Extending incubation time (e.g., 24 hours) to capture slower metabolic activity .
  • Combining with hypoxia markers (e.g., pimonidazole) to correlate viability with oxygen levels .
  • Validating results using ATP-based assays, which are less oxygen-dependent .

Q. How can Resazurin assays be integrated with other endpoints in the same experiment?

To minimize interference:

  • Perform Resazurin assays last, as the dye may alter cell physiology .
  • Use multi-well plates for parallel measurements (e.g., Resazurin in one set, ELISA in another) .
  • For live-cell imaging, employ low Resazurin concentrations (≤10 μM) to avoid quenching fluorescence signals .

Q. Why do Resazurin-based antibacterial studies show in vitro efficacy but fail in vivo?

Potential reasons include:

  • Serum binding : Serum albumin neutralizes Resazurin’s antimicrobial activity, as observed in Neisseria gonorrhoeae studies .
  • Bioavailability limitations : Poor tissue penetration or rapid clearance in vivo .
  • Microenvironmental factors : Hypoxic or acidic niches in vivo may reduce Resazurin’s redox sensitivity .

Q. Methodological Reporting in Publications

Q. How should Resazurin assay protocols be documented for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

  • Detailing Resazurin concentration, incubation time, and measurement parameters in the Materials and Methods section .
  • Including batch-specific purity data (e.g., dye content, supplier) in Supporting Information .
  • Discussing normalization methods and potential confounders (e.g., serum interference) in the Results/Discussion .

Q. Troubleshooting Guide

Q. How to address inconsistent Resazurin reduction in primary vs. immortalized cells?

  • Primary cells : Use lower dye concentrations (20–40 μM) and shorter incubation to account for slower metabolism .
  • Immortalized lines : Pre-test proliferation rates; fast-growing cells may require signal quenching (e.g., adding sodium dodecyl sulfate) to prevent over-reduction .

Q. What controls are essential for Resazurin-based high-throughput screening (HTS)?

Include:

  • Negative controls : Cell-free media + Resazurin to measure background .
  • Positive controls : Cells treated with a cytotoxic agent (e.g., 70% ethanol) to define 0% viability .
  • Interplate controls : A reference sample (e.g., untreated cells) on every plate to normalize batch effects .

Properties

CAS No.

62758-13-8

Molecular Formula

C12H7NNaO4

Molecular Weight

252.18 g/mol

IUPAC Name

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;

InChI Key

UYXSVQYIDVRWQT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+]

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-].[Na]

Appearance

A crystalline solid

Key on ui other cas no.

62758-13-8

physical_description

Dark green odorless powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

7-Hydroxy-3H-Phenoxazin-3-one-10-oxide Sodium Salt;  Sodium Resazurin; 

Origin of Product

United States

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